

2-Sulfobenzoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Sulfobenzoic acid

Cat. No.: B7768898

[Get Quote](#)

An In-Depth Technical Guide to **2-Sulfobenzoic Acid** for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of **2-Sulfobenzoic acid** (CAS No: 632-25-7), a bifunctional organic compound of significant interest to researchers, chemists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, synthesis, and purification methodologies. It further explores its diverse applications, ranging from a precursor in dye and pharmaceutical synthesis to a functional reagent in environmental remediation and advanced analytical chemistry. A core emphasis is placed on the causality behind experimental protocols and adherence to rigorous safety and handling standards, ensuring both scientific integrity and operational safety.

Introduction: The Scientific Merit of a Bifunctional Aromatic

2-Sulfobenzoic acid, a sulfonated derivative of benzoic acid, represents a class of aromatic compounds whose utility is defined by the interplay of its two distinct functional groups: the carboxylic acid (-COOH) and the sulfonic acid (-SO₃H). The ortho-positioning of these groups creates unique steric and electronic effects that govern its reactivity and application. The sulfonic acid group, being strongly acidic and highly polar, imparts significant water solubility, a property leveraged in many of its industrial applications.^{[1][2]} The carboxylic acid group

provides a versatile handle for a wide array of organic transformations. This dual functionality makes **2-Sulfobenzoic acid** a valuable building block in the synthesis of more complex molecules and functional materials.^[3] Its role extends from the synthesis of sulfonaphthalene indicators and dyes to its use as a precursor for pharmaceutical intermediates and a corrosion inhibitor.^{[2][4]} In the context of drug development, sulfur-containing scaffolds are integral to a vast number of FDA-approved drugs, and understanding precursors like **2-Sulfobenzoic acid** is fundamental to the innovation of new therapeutic agents.^[5]

Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its effective application in a research setting.

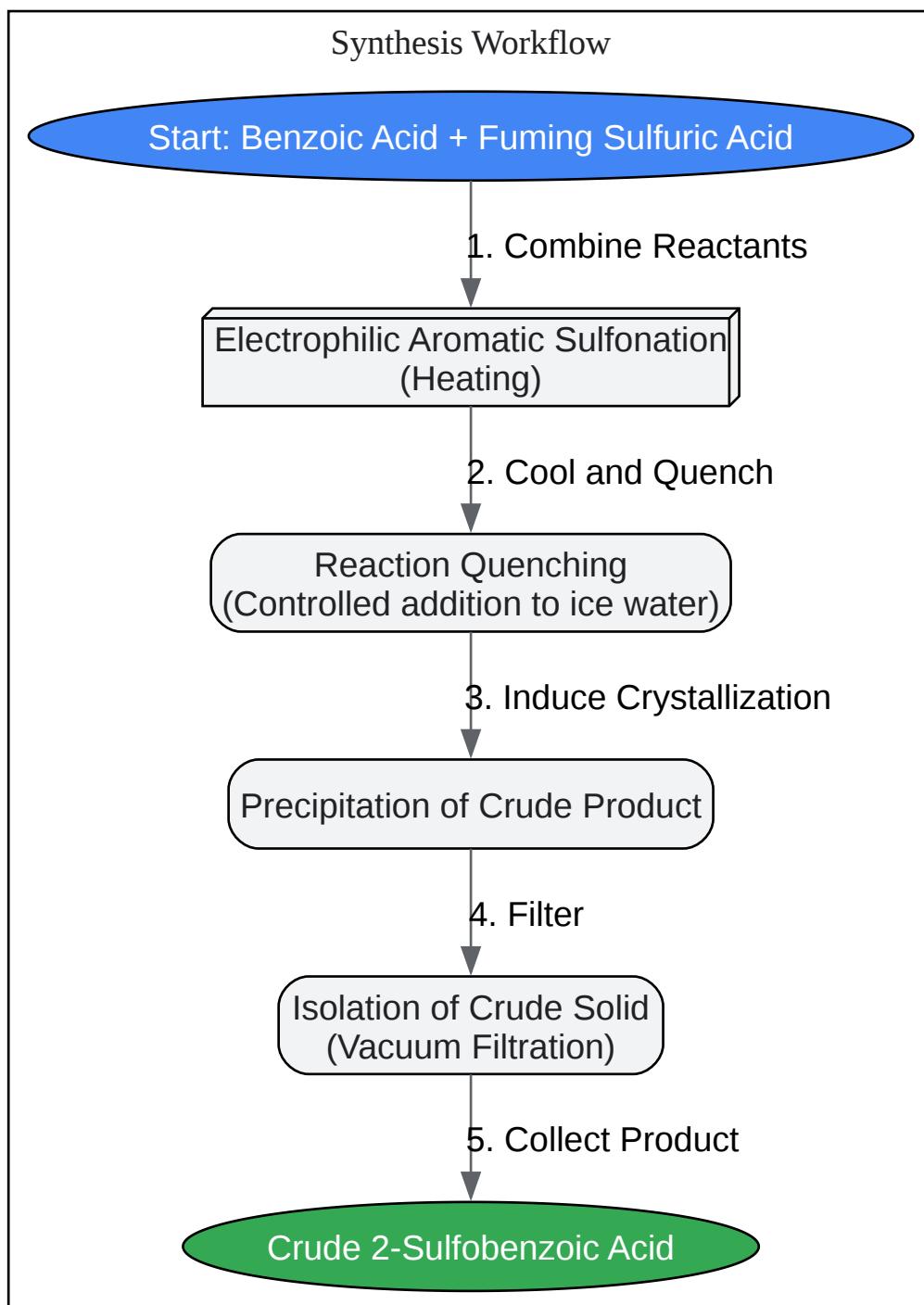
Chemical Identifiers

The following table summarizes the key identifiers for **2-Sulfobenzoic acid**.

Identifier	Value	Source
IUPAC Name	2-sulfobenzoic acid	[1] [6] [7]
CAS Number	632-25-7	[2] [6] [7]
Molecular Formula	C ₇ H ₆ O ₅ S	[2] [4] [7] [8]
Molecular Weight	202.18 g/mol	[2] [4]
Synonyms	o-Sulfobenzoic acid, 2- Carboxybenzenesulfonic acid	[2] [7] [9]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions.


Property	Value	Source
Appearance	White crystalline solid / White needles	[2] [4]
Melting Point	136 °C (anhydrous)	[1]
Boiling Point	301 °C	[1]
Solubility	Soluble in water and alcohol; insoluble in ether	[2] [9]
Acidity	The sulfonic acid group enhances water solubility and overall acidity	[1] [3]

Synthesis and Purification: A Protocol-Driven Approach

The primary route for synthesizing **2-Sulfobenzoic acid** is through the electrophilic aromatic substitution of benzoic acid.[\[1\]](#) This process leverages the directing effects of the carboxyl group and the strength of the sulfonating agent.

General Synthesis Pathway: Sulfonation of Benzoic Acid

The synthesis involves the direct sulfonation of benzoic acid, typically using fuming sulfuric acid (oleum). The carboxylic acid group is a meta-directing deactivator; however, under forcing conditions, ortho- and para-substitution can occur. The separation of isomers is a critical aspect of the post-reaction workup.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Sulfobenzoic acid**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method and must be performed within a certified chemical fume hood with appropriate personal protective equipment (PPE).

- **Reaction Setup:** Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize SO₃ fumes).
- **Reactant Charging:** In the flask, place benzoic acid. In the dropping funnel, carefully charge fuming sulfuric acid (oleum, 20% SO₃). Causality: Oleum is used as the sulfonating agent because it contains an excess of SO₃, the active electrophile, which is necessary to sulfonate the deactivated benzoic acid ring.
- **Sulfonation:** Cool the flask in an ice bath. Slowly add the oleum to the stirred benzoic acid over a period of 1-2 hours, maintaining the internal temperature below 10°C. Causality: The slow, cooled addition is critical to control the highly exothermic reaction and to minimize charring and the formation of undesired byproducts.
- **Reaction Drive:** After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Causality: Heating provides the necessary activation energy to overcome the deactivation of the ring by the carboxyl group and drive the reaction to completion.
- **Workup and Isolation:** Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This quenching step hydrolyzes any remaining anhydride intermediates and precipitates the less soluble sulfonic acid product by diluting the highly polar sulfuric acid medium.
- **Product Collection:** The precipitated white solid is collected by vacuum filtration and washed with several portions of cold water to remove residual sulfuric acid. The resulting solid is the crude **2-Sulfobenzoic acid**.

Purification Protocol: Recrystallization

- **Solvent Selection:** Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely.^[2] Causality: Water is an effective solvent for

recrystallization due to the high solubility of **2-Sulfobenzoic acid** at elevated temperatures and its significantly lower solubility at cooler temperatures, allowing for high recovery.

- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified white needles by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.[\[2\]](#)

Applications in Research and Drug Development

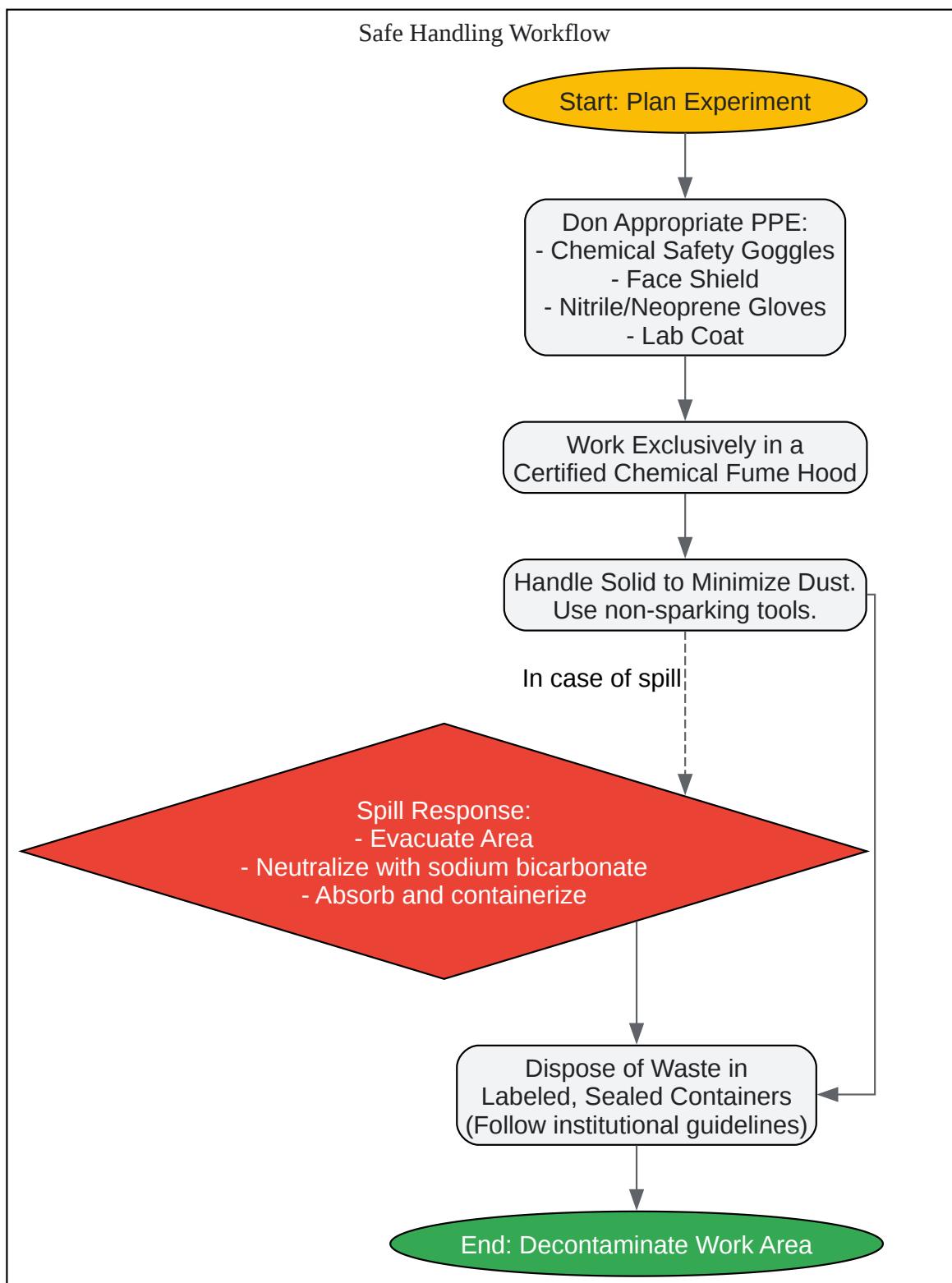
The utility of **2-Sulfobenzoic acid** and its anhydride derivative is extensive and spans multiple scientific disciplines.

- Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[\[4\]](#)[\[10\]](#) The presence of sulfur is a hallmark of many drug classes, including sulfonamides ("sulfa drugs"), and compounds like **2-Sulfobenzoic acid** are foundational starting materials.[\[5\]](#)
- Dyes and Indicators: It is a well-established precursor for the manufacture of sulfonaphthalein indicators, where the sulfonic acid group enhances water solubility.[\[2\]](#)
- Environmental Chemistry: The compound's ability to form complexes with metal ions makes it valuable in environmental remediation for the removal of heavy metals from wastewater.[\[1\]](#)
- Analytical Derivatization: Its cyclic anhydride form is used as a derivatizing agent in mass spectrometry.[\[11\]](#)[\[12\]](#) It reacts with hydroxyl, amino, or thiol groups to introduce a permanently charged sulfonic acid moiety, which enhances ionization efficiency and allows for improved detection and characterization of various analytes, including surfactants and phenols.[\[11\]](#)[\[12\]](#)

- Materials Science: The compound is explored for its ability to form supramolecular assemblies and functional materials through non-covalent interactions.[3]

Analytical Characterization

The identity and purity of synthesized **2-Sulfobenzoic acid** are confirmed using standard analytical techniques. Spectroscopic data is available in public databases like PubChem, which includes:


- ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern of the aromatic ring.[7][8]
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the -COOH, -SO₃H, and C-S functional groups.[7]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

Safety, Handling, and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when working with **2-Sulfobenzoic acid**.[7][13]

Hazard Identification

- GHS Classification: Causes severe skin burns and eye damage (H314).[7] It is also harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[7]
- Primary Hazards: Corrosive.[13][14] Minimize dust generation and accumulation.[13]

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **2-Sulfobenzoic acid**.

Protocol for Safe Handling and Storage

- Engineering Controls: Always handle **2-Sulfobenzoic acid** in a chemical fume hood to control exposure to dust and vapors.[13] An eyewash station and safety shower must be readily accessible.[13][14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[13][14] For operations that may generate significant dust, respiratory protection may be required.[13]
- Handling: Avoid breathing dust.[13] Minimize dust generation during transfer. Do not get in eyes, on skin, or on clothing.[13]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[13][15] Keep the container tightly closed and protected from moisture.[13] The storage area should be designated for corrosive materials.[13]
- First Aid:
 - Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
 - Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[13]

Conclusion

2-Sulfobenzoic acid is a fundamentally important chemical with a broad spectrum of applications rooted in its unique bifunctional structure. Its high water solubility, strong acidity, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug development, it serves as a valuable precursor in the synthesis of sulfur-containing therapeutic agents. A thorough understanding of its properties, synthesis, and, most critically, its handling requirements is essential for leveraging its full potential safely and effectively in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 3. 2-Sulfobenzoic Acid Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 2-Sulfobenzoic acid | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Sulfobenzoic acid | 632-25-7 | AAA63225 | Biosynth [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [2-Sulfobenzoic acid CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7768898#2-sulfobenzoic-acid-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com